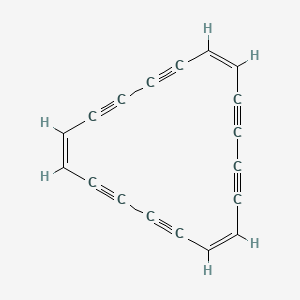![molecular formula C16H12N3O13PS2 B579511 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid CAS No. 18029-36-2](/img/structure/B579511.png)
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid is a chromogenic reagent used in analytical chemistry for the spectrophotometric determination of various metal ions. It is an azo compound containing functional groups such as -NO2 and -PO3H2, which contribute to its high sensitivity and selectivity in detecting metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a phosphonic acid derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved, leading to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted aromatic amines and phosphonic acid derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Biology: Employed in the detection of trace metal ions in biological samples, aiding in the study of metal ion homeostasis and toxicity.
Medicine: Utilized in diagnostic assays to measure metal ion concentrations in biological fluids.
Mécanisme D'action
The mechanism by which 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid exerts its effects involves the formation of a complex with metal ions. The azo group and phosphonic acid functional groups coordinate with the metal ions, leading to a change in the absorption spectrum of the compound. This change can be measured spectrophotometrically, allowing for the quantification of metal ions in a sample .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenazo III: Another azo reagent used for the determination of metal ions, but with different selectivity and sensitivity profiles.
Chlorophosphonazo III: Similar to 4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid but contains chlorine substituents, affecting its reactivity and selectivity.
Uniqueness
This compound is unique due to its high sensitivity and selectivity for certain metal ions, making it particularly useful in applications where precise detection of trace metal ions is required. Its functional groups allow for strong coordination with metal ions, leading to significant changes in its absorption spectrum .
Propriétés
Numéro CAS |
18029-36-2 |
|---|---|
Formule moléculaire |
C16H12N3O13PS2 |
Poids moléculaire |
549.374 |
Nom IUPAC |
5-hydroxy-3-[(4-nitro-2-phosphonophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12N3O13PS2/c20-11-6-9(34(27,28)29)3-7-4-13(35(30,31)32)15(16(21)14(7)11)18-17-10-2-1-8(19(22)23)5-12(10)33(24,25)26/h1-6,17,20H,(H2,24,25,26)(H,27,28,29)(H,30,31,32) |
Clé InChI |
APQBJMPQWKNWON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)NN=C2C(=CC3=CC(=CC(=C3C2=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


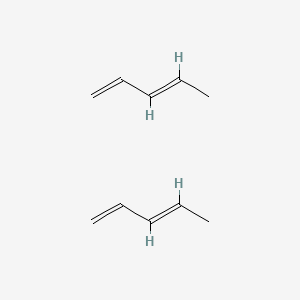
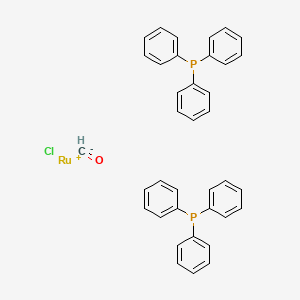
![4-BROMOBUTYRIC ACID, [1-14C]](/img/new.no-structure.jpg)
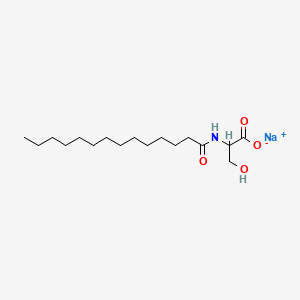
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
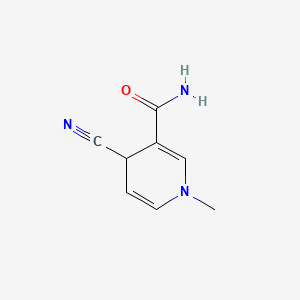
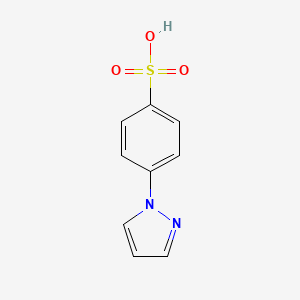
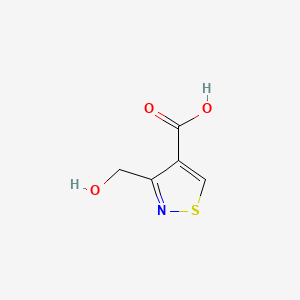
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
